2-bromo-7-nitro-9H-xanthen-9-one
Overview
Description
2-Bromo-7-nitro-9H-xanthen-9-one is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles known for their diverse biological activities The compound is characterized by the presence of bromine and nitro groups attached to the xanthone core, which is a tricyclic structure with a dibenzo-γ-pyrone framework
Scientific Research Applications
2-Bromo-7-nitro-9H-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-7-nitro-9H-xanthen-9-one typically involves the bromination and nitration of the xanthone core. One common method is the bromination of 9H-xanthen-9-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents involved.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted by nucleophiles in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-xanthone derivatives.
Substitution: Various substituted xanthone derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-bromo-7-nitro-9H-xanthen-9-one is not fully elucidated but is believed to involve interactions with cellular targets such as enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
2-Bromo-9H-xanthen-9-one: Lacks the nitro group, which may result in different biological activities.
7-Nitro-9H-xanthen-9-one: Lacks the bromine atom, which may affect its reactivity and interactions.
2,7-Dibromo-9H-xanthen-9-one: Contains an additional bromine atom, potentially altering its chemical and biological properties.
Uniqueness: 2-Bromo-7-nitro-9H-xanthen-9-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
2-bromo-7-nitroxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrNO4/c14-7-1-3-11-9(5-7)13(16)10-6-8(15(17)18)2-4-12(10)19-11/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUXAXWXQNIOKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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